

Euchrestaflavanone B: A Technical Guide on Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: *Euchrestaflavanone B*

Cat. No.: *B161673*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Euchrestaflavanone B is a naturally occurring flavonoid that has garnered interest for its potential biological activities. This technical guide provides a summary of the available physicochemical properties of **Euchrestaflavanone B**. Due to the limited publicly available data for this specific flavanone, this document also outlines general experimental protocols for determining key physicochemical parameters and spectroscopic data for flavonoids. This guide aims to be a valuable resource for researchers and professionals in drug development by consolidating the known information and providing a framework for further investigation.

Physicochemical Properties

Currently, there is a limited amount of experimentally determined physicochemical data for **Euchrestaflavanone B** in the public domain. The primary available information is its molecular formula and weight. For comparative purposes, data for the related compound Euchrestaflavanone A is also presented where available, but it is crucial to note that these are distinct molecules with different properties.

Table 1: Physicochemical Properties of **Euchrestaflavanone B** and Euchrestaflavanone A

Property	Euchrestaflavanone B	Euchrestaflavanone A
Molecular Formula	C ₂₅ H ₂₈ O ₆	C ₂₅ H ₂₈ O ₅ [1]
Molecular Weight	424.49 g/mol	408.49 g/mol [1]
Melting Point	Data not available	Data not available
pKa	Data not available	Data not available
logP (Octanol-Water Partition Coefficient)	Data not available	6.2 (Computed) [1]

Solubility

Specific quantitative solubility data for **Euchrestaflavanone B** in various solvents is not readily available in published literature.

For the related compound, Euchrestaflavanone A, it is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[\[2\]](#) This suggests that **Euchrestaflavanone B**, as a structurally similar flavanone, is likely to exhibit poor solubility in water and better solubility in organic solvents.

Table 2: General Solubility Profile of Flavanones

Solvent Type	General Solubility
Aqueous Solvents (e.g., Water)	Generally low to very low
Polar Aprotic Solvents (e.g., DMSO, Acetone)	Generally good
Nonpolar Organic Solvents (e.g., Chloroform, Dichloromethane)	Generally good
Alcohols (e.g., Ethanol, Methanol)	Moderate to good

Experimental Protocols

Detailed experimental protocols specifically for **Euchrestaflavanone B** are not currently available. However, the following sections describe general and widely accepted

methodologies for determining the physicochemical properties of flavonoids like **Euchrestaflavanone B**.

Determination of Melting Point

The melting point of a solid compound is a critical physical property indicating its purity.

- **Methodology:** A small, finely powdered sample of the purified compound is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

- **Methodology:**
 - An excess amount of the solid compound is added to a known volume of the solvent in a vial.
 - The vial is sealed and agitated (e.g., using a shaker) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered to remove the undissolved solid.
 - The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug discovery.

- **Methodology (Shake-Flask Method):**

- A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
- The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Spectroscopic Analysis

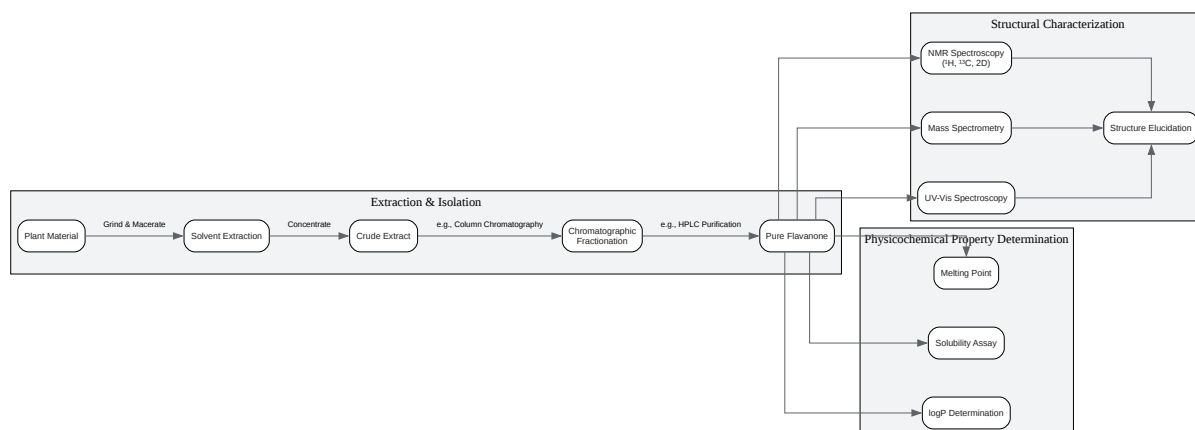
Spectroscopic techniques are essential for the structural elucidation and characterization of compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information about the number and types of protons in a molecule and their neighboring atoms.
 - ^{13}C NMR: Provides information about the carbon skeleton of a molecule.
 - Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Analysis: The dissolved sample is placed in an NMR tube and analyzed using an NMR spectrometer.
- Mass Spectrometry (MS):
 - Determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern.
 - Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

- UV-Vis Spectroscopy:
 - Provides information about the electronic transitions within a molecule and is often used for quantitative analysis.
 - Methodology: A solution of the compound in a suitable solvent (e.g., ethanol, methanol) is placed in a cuvette, and its absorbance of UV and visible light is measured across a range of wavelengths.

Visualization of a General Experimental Workflow

Since a specific experimental workflow for **Euchrestaflavanone B** is not available, the following diagram illustrates a general workflow for the isolation and characterization of a novel flavanone from a plant source.



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General workflow for flavanone isolation and characterization.

Conclusion

While **Euchrestaflavanone B** has been identified as a natural product of interest, there is a significant lack of comprehensive, publicly available data regarding its physicochemical properties and solubility. This guide has summarized the known information and provided a

foundation of general experimental protocols that can be applied to fully characterize this and other novel flavanones. Further research is necessary to determine the experimental values for its melting point, pKa, logP, and solubility in a range of solvents, as well as to obtain detailed spectroscopic data. Such information is critical for advancing the study of **Euchrestaflavanone B** in the context of drug discovery and development.

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- To cite this document: BenchChem. [Euchrestaflavanone B: A Technical Guide on Physicochemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161673#physicochemical-properties-and-solubility-of-euchrestaflavanone-b]

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